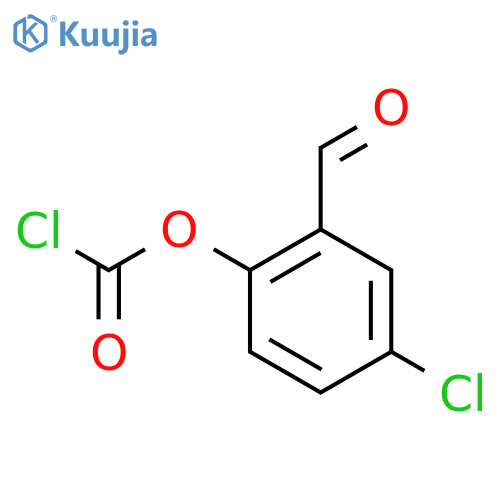Cas no 2171915-24-3 (4-Chloro-2-formylphenyl chloroformate)

2171915-24-3 structure
商品名:4-Chloro-2-formylphenyl chloroformate
4-Chloro-2-formylphenyl chloroformate 化学的及び物理的性質
名前と識別子
-
- 4-chloro-2-formylphenyl chloroformate
- 2171915-24-3
- EN300-1612617
- 4-Chloro-2-formylphenyl chloroformate
-
- インチ: 1S/C8H4Cl2O3/c9-6-1-2-7(13-8(10)12)5(3-6)4-11/h1-4H
- InChIKey: BXPUIPNMGNHKKR-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=C(C=O)C=1)OC(=O)Cl
計算された属性
- せいみつぶんしりょう: 217.9537494g/mol
- どういたいしつりょう: 217.9537494g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 208
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 43.4Ų
4-Chloro-2-formylphenyl chloroformate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1612617-0.5g |
4-chloro-2-formylphenyl chloroformate |
2171915-24-3 | 0.5g |
$1043.0 | 2023-06-04 | ||
| Enamine | EN300-1612617-10.0g |
4-chloro-2-formylphenyl chloroformate |
2171915-24-3 | 10g |
$4667.0 | 2023-06-04 | ||
| Enamine | EN300-1612617-5.0g |
4-chloro-2-formylphenyl chloroformate |
2171915-24-3 | 5g |
$3147.0 | 2023-06-04 | ||
| Enamine | EN300-1612617-500mg |
4-chloro-2-formylphenyl chloroformate |
2171915-24-3 | 500mg |
$1043.0 | 2023-09-23 | ||
| Enamine | EN300-1612617-10000mg |
4-chloro-2-formylphenyl chloroformate |
2171915-24-3 | 10000mg |
$4667.0 | 2023-09-23 | ||
| Enamine | EN300-1612617-250mg |
4-chloro-2-formylphenyl chloroformate |
2171915-24-3 | 250mg |
$999.0 | 2023-09-23 | ||
| Enamine | EN300-1612617-5000mg |
4-chloro-2-formylphenyl chloroformate |
2171915-24-3 | 5000mg |
$3147.0 | 2023-09-23 | ||
| Enamine | EN300-1612617-0.1g |
4-chloro-2-formylphenyl chloroformate |
2171915-24-3 | 0.1g |
$956.0 | 2023-06-04 | ||
| Enamine | EN300-1612617-0.05g |
4-chloro-2-formylphenyl chloroformate |
2171915-24-3 | 0.05g |
$912.0 | 2023-06-04 | ||
| Enamine | EN300-1612617-50mg |
4-chloro-2-formylphenyl chloroformate |
2171915-24-3 | 50mg |
$912.0 | 2023-09-23 |
4-Chloro-2-formylphenyl chloroformate 関連文献
-
S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
-
Matthew Tirrell Soft Matter, 2011,7, 9572-9582
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
2171915-24-3 (4-Chloro-2-formylphenyl chloroformate) 関連製品
- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

TAIXING JOXIN BIO-TEC CO.,LTD.
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬